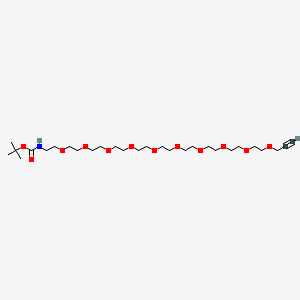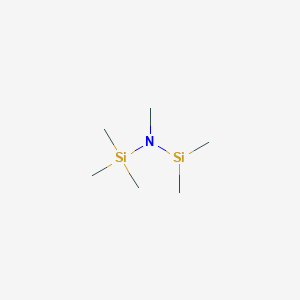
t-Boc-N-Amido-PEG10-propargyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of t-Boc-N-Amido-PEG10-propargyl typically involves the following steps:
PEGylation: Polyethylene glycol (PEG) is functionalized with a propargyl group.
Amidation: The PEGylated propargyl compound is reacted with an amine to form an amide bond.
Boc Protection: The amine group is protected with a Boc group to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Análisis De Reacciones Químicas
Types of Reactions:
Click Chemistry: The propargyl group undergoes copper-catalyzed azide-alkyne cycloaddition to form stable triazole linkages.
Deprotection: The Boc-protected amine can be deprotected under mild acidic conditions to yield the free amine.
Common Reagents and Conditions:
Copper Catalysts: Used in Click Chemistry to facilitate the formation of triazole linkages.
Mild Acids: Used for deprotecting the Boc group.
Major Products Formed:
Aplicaciones Científicas De Investigación
Chemistry:
Click Chemistry: Widely used in the synthesis of complex molecules and polymers.
PEGylation: Enhances the solubility and stability of compounds.
Biology:
Bioconjugation: Used to link biomolecules for various biological studies.
Drug Delivery: Enhances the delivery and efficacy of therapeutic agents.
Medicine:
Diagnostics: Used in the development of diagnostic tools and imaging agents.
Therapeutics: Enhances the pharmacokinetics and bioavailability of drugs.
Industry:
Mecanismo De Acción
Mechanism:
Click Chemistry: The propargyl group reacts with azide-bearing compounds in the presence of copper catalysts to form stable triazole linkages.
Deprotection: The Boc group is removed under mild acidic conditions to yield the free amine.
Molecular Targets and Pathways:
Comparación Con Compuestos Similares
t-Boc-N-Amido-PEG4-Amide-Tri-(propargyl-PEG10-ethoxymethyl)-methane: A branched crosslinker with three terminal propargyl groups and a Boc-protected amide group.
t-Boc-N-amido-PEG11-amine: A PEG linker with an amino group and Boc-protected amino group.
Uniqueness:
Propiedades
Fórmula molecular |
C28H53NO12 |
|---|---|
Peso molecular |
595.7 g/mol |
Nombre IUPAC |
tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C28H53NO12/c1-5-7-31-9-11-33-13-15-35-17-19-37-21-23-39-25-26-40-24-22-38-20-18-36-16-14-34-12-10-32-8-6-29-27(30)41-28(2,3)4/h1H,6-26H2,2-4H3,(H,29,30) |
Clave InChI |
IDHZNCWRNAXWBZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-Bromo-2,2,6-trifluorobenzo[d][1,3]dioxole](/img/structure/B13706260.png)
![[(Chloromethoxy)methyl]cyclopentane](/img/structure/B13706262.png)
![3-[4-(Trifluoromethyl)-2-pyridyl]cyclobutanecarboxylic Acid](/img/structure/B13706263.png)
![4-[2-(Benzyloxy)phenyl]-5-bromoimidazole-2-carbaldehyde](/img/structure/B13706265.png)

![[1,4-Dioxo-1,4-bis(phenylmethoxy)butan-2-yl]ammonium; 4-methylbenzenesulfonate](/img/structure/B13706269.png)



